Oral Bioavailability: GaM Achieves 25–57% Systemic Gallium Availability Versus <1% for Gallium Nitrate
In healthy human volunteers, oral administration of gallium maltolate (single doses of 100–500 mg) achieved estimated oral gallium bioavailability of approximately 25–57% when compared with published intravenous gallium nitrate data [1]. Following oral GaM, urinary gallium excretion was only approximately 2% of the administered dose over 72 hours, in contrast to 49–94% urinary gallium excretion over 24 hours following intravenous gallium nitrate administration [1]. This low urinary excretion pattern indicates that nearly all plasma gallium following oral GaM is bound to transferrin and retained systemically, whereas intravenous gallium nitrate results in formation of gallate [Ga(OH)4⁻] which is rapidly excreted renally [1]. Oral absorption was dose-proportional across the studied range, with an absorption half-life of 0.8–2.0 hours and a central compartment excretion half-life of 17–21 hours [1].
| Evidence Dimension | Oral systemic gallium bioavailability in humans |
|---|---|
| Target Compound Data | 25–57% estimated oral bioavailability; urinary excretion ~2% over 72 hours |
| Comparator Or Baseline | Gallium nitrate (intravenous): urinary excretion 49–94% over 24 hours; oral bioavailability of gallium nitrate reported as <1% |
| Quantified Difference | ≥25-fold higher oral bioavailability versus oral gallium nitrate; >10-fold lower urinary excretion versus IV gallium nitrate |
| Conditions | Healthy human volunteers; single oral doses of 100, 200, 300, and 500 mg GaM; n = 3 per dose; plasma and urine gallium measured |
Why This Matters
This >25-fold improvement in oral bioavailability enables preclinical and clinical oral dosing regimens that are not achievable with simple gallium salts, directly impacting formulation strategy and route of administration selection.
- [1] Bernstein LR, Tanner T, Godfrey C, Noll B. Chemistry and pharmacokinetics of gallium maltolate, a compound with high oral gallium bioavailability. Met Based Drugs. 2000;7(1):33-36. View Source
